4-Hydroxynicotinic acid
Overview
Description
4-Hydroxynicotinic acid, also known as 4-hydroxy-3-pyridinecarboxylic acid, is an organic compound with the molecular formula C6H5NO3. It is a derivative of nicotinic acid and features a hydroxyl group at the fourth position of the pyridine ring. This compound is of significant interest due to its diverse applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
4-Hydroxynicotinic acid (4-HNA) is a derivative of nicotinic acid, which is a form of Vitamin B3It’s known that nicotinic acid interacts with nicotinic acetylcholine receptors (nachrs) in the brain
Mode of Action
It’s known that the first step in the degradation of nicotinic acid, a process that 4-hna is involved in, is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid . This process is catalyzed by an independently evolved molybdenum-containing hydroxylase .
Biochemical Pathways
4-HNA is involved in the degradation of nicotinic acid. The first step in this process is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid .
Pharmacokinetics
It’s known that the compound is solid at room temperature , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
It’s known that the compound plays a role in the degradation of nicotinic acid, a process that is important for the metabolism of vitamin b3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-HNA. For example, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability . Additionally, the presence of other compounds in the environment can potentially influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxynicotinic acid can be synthesized through various methods. One common approach involves the hydrogenation of nicotinic acid. Another method includes the oxidation of nicotinic acid . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation or oxidation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce hydroxylated pyridine compounds .
Scientific Research Applications
4-Hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Comparison with Similar Compounds
- 2-Hydroxynicotinic acid
- 5-Hydroxynicotinic acid
- 6-Hydroxynicotinic acid
Comparison: 4-Hydroxynicotinic acid is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct solubility and crystallization properties, which are crucial for its applications in various fields . Additionally, its ability to inhibit NAPRT sets it apart from other hydroxynicotinic acids, highlighting its potential in anti-cancer research .
Properties
IUPAC Name |
4-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCUBGPSZDGABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976370 | |
Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-70-1, 72676-96-1 | |
Record name | 4-Hydroxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxynicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different solid-state forms of 4-hydroxynicotinic acid?
A: this compound (4-HNA) exhibits tautomeric polymorphism, existing as either 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA). It has been found in three anhydrous polymorphs (I, II, and III) and two hydrate forms. [] The packing motifs in these forms are influenced by the hydrogen bonding patterns involving the oxygen atoms and water molecules (in hydrates). []
Q2: How stable are the different forms of this compound?
A: Anhydrates I and II of 4-HNA convert to form III upon heating. [] Similarly, both hydrate forms dehydrate at elevated temperatures, eventually transforming into anhydrate III. [] Sublimation of any of the five forms also leads to the formation of form III. [] This suggests that form III might be the most thermodynamically stable form.
Q3: Is there a form of this compound hydrate that shows unusual stability?
A: Interestingly, a hemihydrate form of 4-HNA (4HNA·0.5H2O) demonstrates unexpected robustness against spontaneous dehydration at ambient conditions, despite thermodynamic predictions. [] This stability is attributed to a significant kinetic barrier associated with the removal of water molecules from the crystal lattice. []
Q4: What is the mechanism of dehydration for the robust hemihydrate form of this compound?
A: Research suggests that the dehydration of 4HNA·0.5H2O is kinetically controlled, with an activation energy (Ea) ranging from 85 kJ·mol–1 to 133 kJ·mol–1. [] This high activation energy contributes to the hemihydrate's resistance to water loss. [] Microscopic analysis reveals changes in crystal morphology during dehydration, suggesting a complex process involving nucleation and growth of the anhydrous phase. []
Q5: Are there any synthetic routes available for this compound?
A: Yes, this compound can be synthesized from readily available starting materials. One approach involves a simple method utilizing cyano compounds derived from 4-hydroxy-3-iodopyridine. [] This method provides a straightforward route to obtain the desired compound. Additionally, this compound can be synthesized from butadienedicarbonitriles. []
Q6: Can this compound be used in the synthesis of coordination polymers?
A: Yes, this compound can act as a ligand in coordination polymers. For example, a novel 1-D manganese coordination polymer, (where H2L = this compound), was synthesized hydrothermally. [] Interestingly, the synthesis involved in situ ligand formation from a 3,4-pyridinedicarboxylic acid precursor. [] In this polymer, the this compound ligand bridges Mn(II)-centered octahedra to create the 1-D framework. []
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